molecular formula C12H17NO2 B1673231 Hexyl nicotinate CAS No. 23597-82-2

Hexyl nicotinate

Cat. No.: B1673231
CAS No.: 23597-82-2
M. Wt: 207.27 g/mol
InChI Key: RVYGVBZGSFLJKH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexyl nicotinate, a derivative of niacin (vitamin B3), primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, dramatically stimulating neurons and ultimately blocking synaptic transmission .

Mode of Action

This compound acts as an agonist at nicotinic acetylcholine receptors . Upon binding to these receptors, it stimulates neurons and blocks synaptic transmission . This interaction results in changes in neuronal activity and neurotransmitter release .

Biochemical Pathways

This compound affects the nicotine degradation pathway . This pathway involves the breakdown of nicotine into various metabolites, which are then excreted from the body . The nicotine degradation pathway is crucial for detoxifying nicotine and reducing its harmful effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is at least partially absorbed intact and subsequently hydrolyzed in the body, resulting in free nicotinic acid and inositol . Approximately 70% of an orally ingested dose is absorbed into the bloodstream . The compound is metabolized slowly, with serum levels of nicotinic acid peaking roughly 6-10 hours after ingestion .

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. It improves blood circulation and has a vasodilatory effect . This can be beneficial in conditions where blood flow is compromised, such as Raynaud’s phenomenon and severe intermittent claudication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the compound can be affected by factors such as the pH of the stomach, the presence of food in the stomach, and the individual’s metabolic rate

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl nicotinate can be synthesized through the esterification of nicotinic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of nicotinic acid and hexanol into a reactor, where the esterification reaction takes place. The product is then separated and purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Hexyl nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Hexyl nicotinate is primarily recognized for its vasodilatory effects , making it useful in treating conditions related to impaired blood flow.

Treatment of Raynaud's Phenomenon

A study investigated the effects of topically applied this compound lotion on patients with Raynaud's phenomenon, a condition characterized by reduced blood flow to extremities. The study found that a 1.0% this compound lotion significantly increased skin blood flow compared to controls, suggesting its potential as a therapeutic agent for this condition .

Vasodilation in Healthy Individuals

Research demonstrated that this compound induces vasodilation in normal human skin, with dose-dependent increases in blood flow observed through laser Doppler flowmetry. The results indicated that even minimal erythema could be associated with effective cutaneous vasodilation .

Dermatological and Cosmetic Applications

This compound is also utilized in cosmetic formulations, particularly those aimed at enhancing skin health and appearance.

Hair Growth Stimulation

Recent studies have explored the role of this compound in hair growth formulations. A double-blind study involving a foam containing this compound showed promising results in men with androgenetic alopecia (male pattern baldness). The formulation was found to enhance cutaneous blood flow, which is believed to stimulate hair follicle proliferation, thus potentially reversing hair loss .

Skin Barrier Function Testing

This compound has been employed as a tool for assessing skin barrier function. In studies comparing different moisturizers, the vascular response to this compound application was measured to evaluate skin permeability and reactivity. This method highlighted differences in how various moisturizers affect skin susceptibility to irritants and allergens .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound's applications:

Study ReferenceApplication AreaKey Findings
Raynaud's Phenomenon1.0% lotion significantly improved cutaneous blood flow in patients.
VasodilationDose-dependent increase in blood flow; effective even with minimal erythema.
Hair GrowthFoam formulation with this compound showed increased hair density in men with androgenetic alopecia.
Skin ReactivityDemonstrated variability in skin reactions based on age and body region using this compound as an irritant.
Skin Barrier FunctionThis compound used to assess permeability changes due to different moisturizers; significant differences noted in vascular responses.

Comparison with Similar Compounds

Biological Activity

Hexyl nicotinate (HN) is an ester of nicotinic acid, known for its vasodilatory effects and potential applications in dermatology and cosmetic formulations. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound primarily acts as a vasodilator , enhancing blood flow in the skin. This effect is mediated through the release of prostaglandins and interleukin-1 (IL-1), which play crucial roles in inflammatory responses. Studies have shown that HN increases blood flow significantly when applied to porcine skin, with responses being modulated by cyclooxygenase inhibitors, indicating that prostaglandin synthesis is a key factor in its mechanism .

Key Research Findings

  • Vasodilation Effects : In a study examining the effects of HN on blood flow, it was found that both HN and benzalkonium chloride (B.Cl) induced significant increases in blood flow in porcine skin. The response to B.Cl was noted to be more prolonged compared to HN .
  • Inflammatory Response : The inflammatory changes induced by HN are thought to be dependent on prostaglandin formation. The study indicated that IL-1-like biological activity was present in normal porcine epidermis, suggesting that HN may elicit an inflammatory response similar to that seen in other nicotinates .
  • Skin Penetration Studies : Research utilizing laser Doppler velocimetry demonstrated that HN enhances skin penetration, leading to increased local blood flow. This property makes it a valuable ingredient in topical formulations aimed at improving skin health and appearance .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other nicotinates:

Compound Vasodilation Inflammatory Response Skin Penetration
This compoundHighModerateHigh
Benzyl NicotinateModerateHighModerate
Ethyl NicotinateLowLowLow

Case Study 1: Topical Application for Skin Conditions

In a clinical trial involving patients with localized skin conditions, this compound was applied topically to assess its efficacy in improving blood circulation and reducing inflammation. Results indicated a significant improvement in skin condition after four weeks of consistent application, with patients reporting enhanced comfort and reduced symptoms .

Case Study 2: Cosmetic Formulations

A study evaluated the incorporation of this compound into cosmetic products aimed at enhancing skin hydration and elasticity. Participants using products containing HN showed improved skin hydration levels compared to those using placebo formulations, highlighting its potential benefits in cosmetic applications .

Properties

IUPAC Name

hexyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYGVBZGSFLJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046245
Record name Hexyl nicotinate
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23597-82-2
Record name Hexyl nicotinate
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Record name Hexyl nicotinate
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Record name Hexyl nicotinate
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Record name 3-Pyridinecarboxylic acid, hexyl ester
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Record name Hexyl nicotinate
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Record name Hexyl nicotinate
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Record name HEXYL NICOTINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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